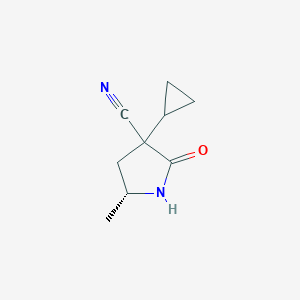![molecular formula C12H12BrClN2O2 B13910224 Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in the structure makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-C]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the pyrrolo[2,3-C]pyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of probes and tools for studying biological processes at the molecular level.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
- Tert-butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
- Tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Uniqueness
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and the types of derivatives that can be synthesized from it
Propriétés
Formule moléculaire |
C12H12BrClN2O2 |
|---|---|
Poids moléculaire |
331.59 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-5-chloropyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-6-8(13)7-4-10(14)15-5-9(7)16/h4-6H,1-3H3 |
Clé InChI |
BBUNCZMLNAIVJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)
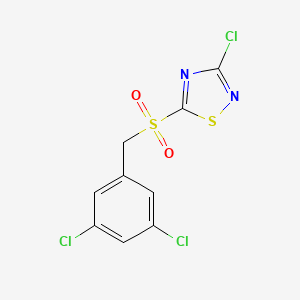
![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
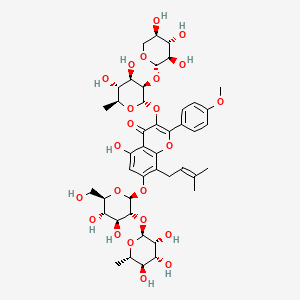
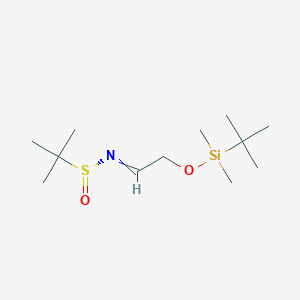
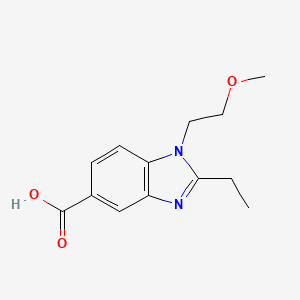
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
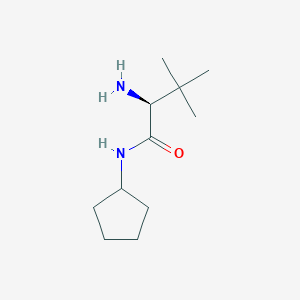
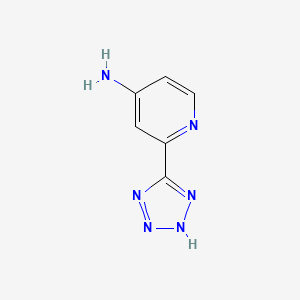
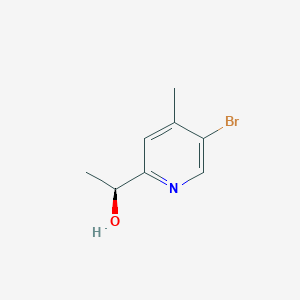
![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
